molecular formula C22H15O3P B14552833 4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione CAS No. 62085-99-8

4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione

Cat. No.: B14552833
CAS No.: 62085-99-8
M. Wt: 358.3 g/mol
InChI Key: QMUSUWVGTPNCHA-UHFFFAOYSA-N
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Description

4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione is an organophosphorus compound characterized by its unique structure, which includes a cyclobutane ring and a triphenylphosphoranylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione typically involves the reaction of triphenylphosphine with cyclobutane-1,2,3-trione under specific conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoranylidene group to phosphine.

    Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione exerts its effects involves the interaction of the phosphoranylidene group with various molecular targets. This interaction can lead to the formation of stable complexes, which can then participate in further chemical reactions. The pathways involved often include nucleophilic and electrophilic attacks, depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, used for similar types of reactions.

    Cyclobutane-1,2,3-trione: The parent compound of the cyclobutane ring in 4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione.

    Triphenylphosphoranylidene derivatives: Other compounds with similar phosphoranylidene groups, used in various synthetic applications.

Uniqueness

This compound is unique due to the combination of the cyclobutane ring and the triphenylphosphoranylidene group. This unique structure imparts specific chemical properties that make it valuable for specialized applications in research and industry.

Properties

CAS No.

62085-99-8

Molecular Formula

C22H15O3P

Molecular Weight

358.3 g/mol

IUPAC Name

4-(triphenyl-λ5-phosphanylidene)cyclobutane-1,2,3-trione

InChI

InChI=1S/C22H15O3P/c23-19-20(24)22(21(19)25)26(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

QMUSUWVGTPNCHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C2C(=O)C(=O)C2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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